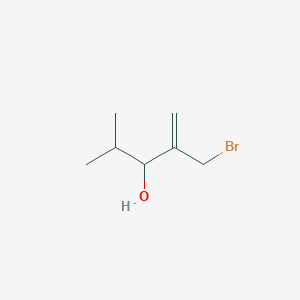
1,1,1-Trifluoro-2-methylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2-methylbutan-2-amine is a fluorinated amine compound with the molecular formula C5H10F3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually purified through distillation or crystallization techniques to meet industrial standards .
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines or hydrocarbons .
科学的研究の応用
1,1,1-Trifluoro-2-methylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
作用機序
The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-amine involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with enzymes and proteins are of particular interest in biological research, where it may inhibit or activate specific pathways .
類似化合物との比較
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-amine
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-methylbutan-2-one
Uniqueness
1,1,1-Trifluoro-2-methylbutan-2-amine is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications .
特性
分子式 |
C5H10F3N |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
1,1,1-trifluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-4(2,9)5(6,7)8/h3,9H2,1-2H3 |
InChIキー |
SXFSTVSZZSSYHD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
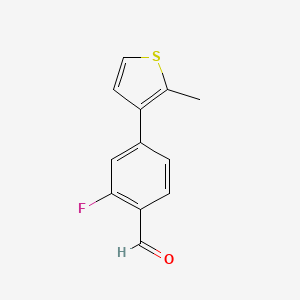
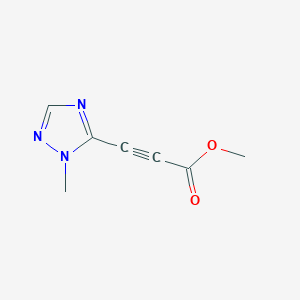
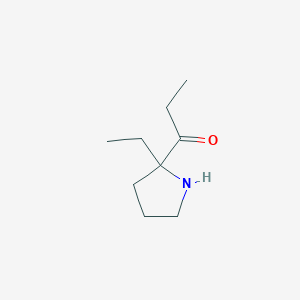
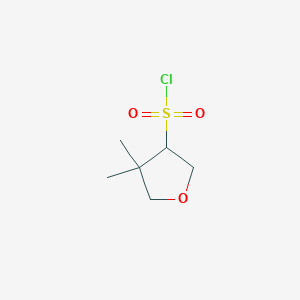

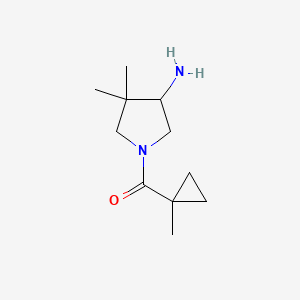

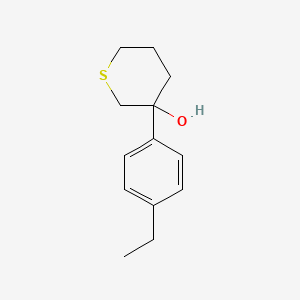
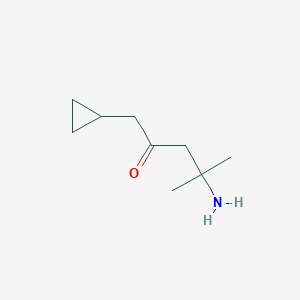
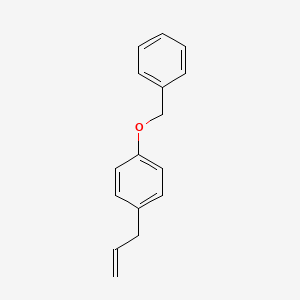

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
